molecular formula C20H18ClN3O3 B2797962 2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 904524-40-9

2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No. B2797962
CAS RN: 904524-40-9
M. Wt: 383.83
InChI Key: CKWRZKOIJCUWAE-UHFFFAOYSA-N
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Description

2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O3 and its molecular weight is 383.83. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methylbenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methylbenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Heck Cyclization Studies :

    • A study by Skladchikov, Suponitskii, and Gataullin (2013) explored the reaction of 2-iodo-2,4-dimethylaniline with 3,4-dibromo-4-methyltetrahydro-2H-pyran, leading to the synthesis of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline and its derivatives. This research contributes to the understanding of Heck cyclization in organic chemistry.
  • Crystal Structures :

    • Research by Narayana, Yathirajan, Rathore, and Glidewell (2016) investigated the crystal structures of C,N-disubstituted acetamides, including compounds similar to the queried molecule. This study provides insights into the molecular geometry and potential applications in material science.
  • Coordination Complexes and Antioxidant Activity :

    • A study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes. These complexes were evaluated for their antioxidant activity, contributing to the potential therapeutic applications of similar compounds.
  • Antimicrobial Activity of Derivatives :

    • Kumar and Mishra (2015) researched the antimicrobial activity of novel diphenylamine derivatives, including structures related to the queried molecule. This research, detailed in their study, highlights the potential use of these compounds in developing new antimicrobial agents.
  • Nonlinear Optical Properties :

    • The nonlinear optical properties of related crystalline acetamides were investigated by Castro et al. (2017). This research is significant for the development of photonic devices and optical materials.
  • Spectroscopic and Quantum Mechanical Studies :

    • The study by Mary et al. (2020) focused on the spectroscopic and quantum mechanical analysis of benzothiazolinone acetamide analogs. This research could have implications in material science and photovoltaic efficiency modeling.

properties

IUPAC Name

2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-14-5-7-15(8-6-14)12-22-18(25)13-23-9-10-24(20(27)19(23)26)17-4-2-3-16(21)11-17/h2-11H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWRZKOIJCUWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

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